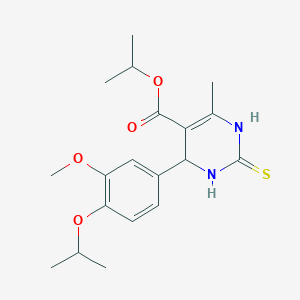![molecular formula C22H20BrFN2O3S B286216 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has been shown to have high selectivity and potency against the target protein, TYK2, which is involved in the regulation of the immune system.
作用機序
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways that regulate the immune system, and inhibition of this protein has been shown to have anti-inflammatory effects. 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide binds to the catalytic domain of TYK2, preventing its activation and downstream signaling. This results in the suppression of pro-inflammatory cytokines, such as interleukin-12 and interferon-alpha, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, treatment with 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide resulted in a significant reduction in joint inflammation and destruction. Similarly, in a mouse model of psoriasis, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide was able to reduce skin inflammation and improve skin pathology. In addition, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal models.
実験室実験の利点と制限
One of the main advantages of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide is its high selectivity and potency against TYK2, which makes it an attractive candidate for the treatment of autoimmune diseases. Furthermore, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, which is important for the development of new therapies. However, one of the limitations of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the high cost of synthesis and the low yield of the process can make it challenging to produce large quantities of the compound.
将来の方向性
There are several future directions for the development of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide. One potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. In addition, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide could be combined with other therapies, such as biologics or small molecule inhibitors of other JAK family members, to achieve synergistic effects. Furthermore, the development of more efficient synthesis methods and formulations could make 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide more accessible for clinical use. Finally, further studies are needed to fully elucidate the mechanism of action and potential side effects of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide.
合成法
The synthesis of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide involves a multistep process that starts with the reaction of 3-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-bromobenzylamine to give the intermediate amide, which is then treated with 4-methylphenylsulfonyl chloride to form the final product, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide. The overall yield of this process is around 20%, and the purity of the final product is typically greater than 95%.
科学的研究の応用
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have potent anti-inflammatory effects, as well as the ability to prevent disease progression. Furthermore, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal models.
特性
分子式 |
C22H20BrFN2O3S |
|---|---|
分子量 |
491.4 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H20BrFN2O3S/c1-16-5-11-21(12-6-16)30(28,29)26(14-17-7-9-18(23)10-8-17)15-22(27)25-20-4-2-3-19(24)13-20/h2-13H,14-15H2,1H3,(H,25,27) |
InChIキー |
PHROJTFYOXPVQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC(=CC=C3)F |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B286136.png)





![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286146.png)
![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286149.png)
![methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B286150.png)
![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)
![3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B286152.png)
![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)
![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)
![methyl [(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286155.png)